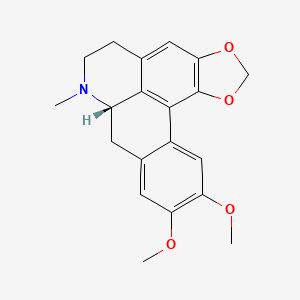

(+)-Dicentrine

Description

Dicentrine has been reported in Illigera luzonensis, Lindera megaphylla, and other organisms with data available.

Dicentrine is an anticancer compound isolated from Lindera, a species of flowering plants.

structure given in first source; RN refers to (S)-isome

Structure

3D Structure

Properties

IUPAC Name |

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBWQWUHVXPNC-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199651 | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-66-8 | |

| Record name | (+)-Dicentrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicentrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicentrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicentrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICENTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dicentrine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 27, 2025

Introduction

(+)-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, particularly within the Lauraceae family, such as Lindera megaphylla and Ocotea puberula.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse pharmacological activities. Notably, it has been identified as a potent α1-adrenoceptor antagonist and an inhibitor of topoisomerase II, suggesting its potential therapeutic applications in areas such as hypertension and oncology.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, along with insights into its biological mechanisms of action.

Chemical Structure and Identification

This compound possesses a tetracyclic aporphine core structure. The systematic IUPAC name for the naturally occurring dextrorotatory enantiomer is (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1]benzodioxolo[6,5,4-de]quinoline.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinoline |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molar Mass | 339.39 g/mol |

| CAS Number | 517-66-8 |

| Canonical SMILES | CN1CCc2cc3c(c4c2[C@@H]1Cc5cc(c(c5)OC)OC)OCO4 |

| InChI | InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1 |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains a single stereocenter at the C6a (or C7a in the benzo[g]quinoline numbering) position of the aporphine nucleus.

Absolute Configuration

The naturally occurring enantiomer, this compound, has an (S) configuration at the C6a stereocenter. This is designated as (7aS) in the IUPAC name. The dextrorotatory nature, indicated by the "(+)" prefix, is an experimentally determined property and does not directly correlate with the (S/R) designation. Its enantiomer, (-)-Dicentrine, possesses the (R) configuration at this stereocenter.

Cahn-Ingold-Prelog Priority Assignment

The assignment of the (S) configuration at the C6a stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents attached to the chiral carbon are ranked based on atomic number.

With the lowest priority group (Hydrogen) oriented away from the viewer, the sequence from priority 1 to 3 (Nitrogen -> Aromatic Carbon -> Aliphatic Carbon) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical State | White solid | |

| Melting Point | 168-170 °C | |

| Optical Rotation | [α]D²⁰ +62.0° (c=1.0, CHCl₃) |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) - Predicted |

| Chemical Shift (δ, ppm) | Assignment |

| 7.95 (1H, s) | H-11 |

| 6.74 (1H, s) | H-8 |

| 6.52 (1H, s) | H-3 |

| 6.05 (1H, d, J=12.3 Hz) | -OCH₂O- |

| 5.98 (1H, d, J=12.4 Hz) | -OCH₂O- |

| 3.86 (3H, s) | 10-OCH₃ |

| 3.84 (3H, s) | 9-OCH₃ |

| 3.05 (1H, t, J=6.8 Hz) | H-7 |

| 2.73 (1H, m) | H-5 |

| 2.46 (3H, d, J=3.5 Hz) | N-CH₃ |

Note: A complete experimental ¹³C NMR data table was not available in the searched literature. The provided values are based on typical chemical shifts for aporphine alkaloids and predictive models. ¹H NMR data is from reference.

Experimental Protocols

Isolation of this compound from Ocotea puberula

The following is a generalized protocol based on literature descriptions for the isolation of aporphine alkaloids from plant sources.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., leaves or roots) is subjected to exhaustive extraction with a polar solvent like methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. Subsequent extraction with dichloromethane yields a crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system to afford the pure compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry (MS):

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

Biological Signaling Pathways

α1-Adrenoceptor Antagonism

This compound acts as a competitive antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. By blocking the receptor, this compound prevents this cascade.

Topoisomerase II Inhibition

This compound also functions as a topoisomerase II inhibitor. It is believed to act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and stabilizes the "cleavage complex," which is a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Total Synthesis

Conclusion

This compound is a stereochemically defined aporphine alkaloid with significant and distinct biological activities. Its well-defined structure, with an (S) configuration at its single chiral center, is responsible for its potent antagonism of α1-adrenergic receptors and inhibition of topoisomerase II. The data and protocols summarized in this guide provide a technical foundation for researchers in pharmacology, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient synthetic routes for the production of this compound and its analogues.

References

- 1. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor effects of d-dicentrine from the root of Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of (+)-Dicentrine: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Enzymology, and Regulation in Plants

Introduction

(+)-Dicentrine is a pharmacologically significant aporphine alkaloid found in various plant species, notably within the Papaveraceae and Lauraceae families. Its diverse biological activities have spurred interest in its therapeutic potential, making a thorough understanding of its biosynthesis crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It consolidates current knowledge to serve as a resource for pathway elucidation, metabolic engineering, and the development of novel production platforms.

Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader benzylisoquinoline alkaloid (BIA) pathway, commencing from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central precursor (S)-reticuline, the construction of the aporphine core, and the subsequent decorative steps leading to this compound.

Formation of (S)-Reticuline: The Central Hub

The initial steps of the pathway, shared among many BIAs, involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. This portion of the pathway is well-characterized and involves several key enzymes, including O-methyltransferases (OMTs) and cytochrome P450 monooxygenases.

Formation of the Aporphine Core: The Role of Corytuberine Synthase

The characteristic tetracyclic aporphine scaffold of dicentrine is formed from (S)-reticuline through an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme, corytuberine synthase (CYP80G2) . This enzyme facilitates the oxidative coupling of the phenolic rings of (S)-reticuline to yield (S)-corytuberine, the first aporphine intermediate in this pathway.[1][2] The activity of CYP80G2 represents a key branching point, diverting metabolic flux towards the synthesis of aporphine alkaloids.

Late-Stage Modifications: The Path to this compound

Following the formation of (S)-corytuberine, a series of decorative modifications, including O-methylation and the formation of a methylenedioxy bridge, are required to produce this compound. While the precise order of these steps is not definitively established for dicentrine, based on the biosynthesis of structurally related alkaloids, a plausible sequence is as follows:

-

O-methylation: One of the hydroxyl groups on the (S)-corytuberine molecule is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

-

Methylenedioxy Bridge Formation: A key structural feature of this compound is the methylenedioxy bridge. This is formed from two adjacent hydroxyl groups in a reaction catalyzed by a specialized cytochrome P450 enzyme belonging to the CYP719A subfamily .[3][4][5] These enzymes are known to be involved in the formation of methylenedioxy bridges in a variety of other benzylisoquinoline alkaloids.

-

Further O-methylation and/or N-methylation: Additional methylation steps, catalyzed by specific OMTs and potentially an N-methyltransferase (NMT) , would complete the synthesis of this compound. The final stereochemistry of this compound is established during the enzymatic reactions.

The proposed biosynthetic pathway from (S)-reticuline to this compound is depicted in the following diagram:

References

- 1. Over 100 Million Years of Enzyme Evolution Underpinning the Production of Morphine in the Papaveraceae Family of Flowering Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coregulation of Biosynthetic Genes and Transcription Factors for Aporphine-Type Alkaloid Production in Wounded Lotus Provides Insight into the Biosynthetic Pathway of Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]

- 4. Integrating multiomics data accelerates elucidation of plant primary and secondary metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Dicentrine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent for in vitro and in vivo studies. As an alkaloid, (+)-dicentrine's solubility is expected to be dependent on the polarity of the solvent and the pH of the medium.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Considerations |

| Water | Polar Protic | Poorly soluble | As with most alkaloids, the free base form of this compound is expected to have low aqueous solubility. Solubility can be significantly increased in acidic aqueous solutions due to the formation of a more soluble salt. |

| Methanol | Polar Protic | Soluble | Polar protic solvents like methanol are generally good solvents for alkaloids. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a suitable solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Acetonitrile is a polar aprotic solvent and is expected to dissolve this compound, although perhaps to a lesser extent than DMSO, methanol, or ethanol. |

| Chloroform | Nonpolar | Soluble | Nonpolar organic solvents are often effective in dissolving alkaloids. |

| Dichloromethane (DCM) | Nonpolar | Soluble | Similar to chloroform, DCM is a common solvent for the extraction and handling of alkaloids. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Ethyl acetate is a moderately polar solvent and should be a reasonable solvent for this compound. |

| Hexane | Nonpolar | Poorly Soluble | Highly nonpolar solvents like hexane are generally not effective in dissolving polar compounds like alkaloids. |

Stability Profile

The stability of this compound is a crucial factor for ensuring the integrity of stock solutions and the reproducibility of experimental results. Degradation can be influenced by factors such as solvent, pH, light, and temperature.

Table 2: Potential Degradation Pathways and Stability Considerations for this compound

| Degradation Pathway | Description | Influencing Factors | Mitigation Strategies |

| Oxidation | Aporphine alkaloids can be susceptible to oxidation, potentially at the nitrogen atom or aromatic rings. | Presence of oxygen, light, and certain metal ions. | Store solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and away from direct light. |

| N-demethylation | Loss of the methyl group from the nitrogen atom. This is a common metabolic pathway for many alkaloids.[3] | Enzymatic activity (in biological systems), and potentially chemical degradation over time. | For in vitro studies, use purified solvents and store solutions at low temperatures (-20°C or -80°C) for long-term storage. |

| O-demethylation | Removal of methyl groups from the methoxy substituents on the aromatic rings.[3] | Similar to N-demethylation, this can be a metabolic process. Chemical degradation under harsh conditions (e.g., strong acids) is possible. | Avoid extreme pH conditions. Use high-purity solvents. |

| Hydroxylation | Addition of a hydroxyl group to the aromatic ring or other positions. This is another metabolic transformation.[3] | Primarily a metabolic process, but photo-oxidation could potentially lead to hydroxylation. | Protect from light. |

| Acid/Base Instability | Extreme pH values may lead to hydrolysis or other rearrangements of the molecule. | Strong acidic or basic conditions. | Maintain solutions at a neutral or slightly acidic pH, unless the experimental protocol requires otherwise. |

Experimental Protocols

To obtain quantitative and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or molarity (mol/L).

Stability Assessment: HPLC-Based Assay

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, and protected from light).

-

Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

HPLC Analysis: Analyze the samples by HPLC. The HPLC method should be capable of separating the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of the initial this compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

-

Degradation Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order or zero-order) and the half-life of the compound under the tested conditions.

Signaling Pathway Visualization

This compound is a potent and selective antagonist of the α1-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine and epinephrine), initiates a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.

Caption: Antagonistic action of this compound on the α1-adrenoceptor pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory solvents. While specific quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols empower researchers to determine these critical parameters for their specific applications. The visualization of the α1-adrenoceptor signaling pathway further elucidates the mechanism of action of this compound. A thorough characterization of its physicochemical properties is essential for advancing the research and development of this promising natural product.

References

- 1. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C20H21NO4 | CID 101300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of dicentrine: identification of the phase I and phase II metabolites in miniature pig urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Discovery and Traditional Use of (+)-Dicentrine Containing Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dicentrine is a naturally occurring aporphine alkaloid found in a variety of plant species, predominantly within the Papaveraceae and Lauraceae families. For centuries, plants containing this compound have been integral to traditional medicine systems across the globe, valued for their analgesic, anti-inflammatory, and circulatory benefits. This technical guide provides a comprehensive overview of the historical discovery of this compound, the traditional and ethnobotanical uses of the plants in which it is found, and a detailed examination of its pharmacological properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering insights into the therapeutic potential of this multifaceted alkaloid.

Historical Discovery and Plant Sources

The journey of this compound from a component of traditional remedies to a characterized pharmacological agent is a testament to the evolution of natural product chemistry. While the use of dicentrine-containing plants dates back centuries, the isolation and structural elucidation of the alkaloid itself occurred in the early 20th century.

Plants recognized for their this compound content include:

-

Dicentra spectabilis (now Lamprocapnos spectabilis) and other Dicentra species (Bleeding Heart): Native to East Asia and North America, these plants have a rich history of use in traditional Chinese and Native American medicine.[1][2]

-

Lindera megaphylla and other Lindera species: Found in Asia, these plants are utilized in traditional Chinese medicine for a variety of ailments.[3][4][5]

-

Stephania tetrandra and other Stephania species: These vines, native to East Asia, are a staple in traditional Chinese medicine, often used for their anti-inflammatory and analgesic properties.

-

Cissampelos pareira and Litsea nitida: These plants are also reported to contain dicentrine.

Traditional and Ethnobotanical Uses

The traditional applications of this compound-containing plants are diverse and reflect a deep-seated understanding of their therapeutic effects, passed down through generations.

East Asian Medicine

In Traditional Chinese Medicine (TCM), plants like Lindera megaphylla and Stephania tetrandra have been used to treat a wide range of conditions. Lindera species are often employed to address issues related to the digestive and urinary systems, as well as for their anti-inflammatory and antispasmodic properties. Stephania tetrandra is traditionally used to treat arthralgia, rheumatism, and various inflammatory conditions.

Lamprocapnos spectabilis (Bleeding Heart) has a history of use in both Chinese and Korean traditional medicine to improve circulation and alleviate pain and inflammation.

Native American Medicine

Native American tribes have long utilized Dicentra formosa (Western Bleeding Heart) for its medicinal properties. It has been employed as a narcotic, an anti-anxiety agent, and a topical analgesic for ailments such as toothaches and nerve pain. The roots were often prepared as a tincture or a hot compress for pain relief from bruises and sprains. The Skagit tribe used a decoction of the pounded roots as a treatment for worms and an infusion of the crushed plant to promote hair growth.

Quantitative Pharmacological Data

The therapeutic effects of this compound are underpinned by its interactions with various biological targets. The following tables summarize key quantitative data from pharmacological studies.

| Target/Assay | Organism/Cell Line | Parameter | Value | Reference |

| α1-Adrenoceptor (Noradrenaline-induced vasoconstriction) | Rat thoracic aorta | pA2 | 8.19 ± 0.09 | |

| α1-Adrenoceptor (Phenylephrine-induced vasoconstriction) | Rat thoracic aorta | pA2 | 9.01 ± 0.10 | |

| α1-Adrenoceptor (Norepinephrine-induced contraction) | Human hyperplastic prostate | pA2 | 8.04 ± 0.09 | |

| α1-Adrenoceptor (Phenylephrine-induced contraction) | Human hyperplastic prostate | pA2 | 8.33 ± 0.11 | |

| Protein Disulfide Isomerase (PDI) Activity | Human hepatoma cells (HepG2) | IC50 | 56.70 µM |

Table 1: Receptor Binding and Enzyme Inhibition Data for this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HuH-7 | Human Hepatoma | Not specified | |

| MS-G2 | Human Hepatoma | Not specified | |

| HCE-6 | Esophageal Carcinoma | Not specified | |

| Molt-4 | Lymphoma | Not specified | |

| CESS | Lymphoma | Not specified | |

| HL60 | Leukemia | Not specified | |

| K562 | Leukemia | Not specified |

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Experimental Protocols

General Alkaloid Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of aporphine alkaloids like this compound from plant material, based on common phytochemical methodologies.

Methodology:

-

Plant Material Preparation: The selected plant material (e.g., roots or stems of Lindera megaphylla) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using either maceration at room temperature for several days or continuous extraction in a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The alkaloids, being basic, will be protonated and remain in the acidic aqueous layer, while neutral and acidic compounds are removed in the organic layer. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with the organic solvent.

-

Crude Alkaloid Fraction: The organic solvent from the basified extraction is evaporated to yield a crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloids.

-

Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through multiple mechanisms of action, targeting key signaling pathways involved in pain, inflammation, and cell proliferation.

α1-Adrenergic Receptor Antagonism

This compound is a potent antagonist of α1-adrenergic receptors. This action is particularly relevant in the relaxation of smooth muscle, such as in blood vessels and the prostate. The signaling cascade initiated by α1-adrenoceptor activation and its inhibition by this compound is depicted below.

Modulation of TRPA1 Channels

This compound has been shown to exhibit antinociceptive effects, likely through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are involved in pain and inflammation signaling.

Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have identified this compound as an inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum. PDI is often overexpressed in cancer cells, making it a promising therapeutic target.

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with a rich history of traditional use and a promising future in modern medicine. Its multifaceted mechanisms of action, including α1-adrenergic receptor antagonism, TRPA1 channel modulation, and PDI inhibition, make it a compelling candidate for the development of novel therapeutics for a range of conditions, including pain, inflammation, benign prostatic hyperplasia, and cancer. Further research is warranted to fully elucidate its clinical potential, optimize its delivery, and explore its synergistic effects with other compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this remarkable natural product.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Dicentrine, a natural vascular alpha 1-adrenoceptor antagonist, isolated from Lindera megaphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dicentrine, an alpha-adrenoceptor antagonist with sodium and potassium channel blocking activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

In Silico Prediction of (+)-Dicentrine Protein Targets: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dicentrine, an aporphine alkaloid with a range of documented pharmacological activities, presents a compelling case for polypharmacology. Understanding its complete protein target profile is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications and off-target effects. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details experimental protocols for various computational approaches, summarizes predictive data in a structured format, and outlines experimental procedures for the validation of in silico findings. Furthermore, this guide visualizes key signaling pathways associated with predicted targets and illustrates experimental workflows using the DOT language for clear, reproducible representations.

Introduction to this compound and In Silico Target Prediction

This compound is a natural compound isolated from several plant species and has been reported to possess antinociceptive, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4] Its diverse biological effects suggest that it may interact with multiple protein targets within the human body. Identifying these targets through traditional experimental methods can be a time-consuming and resource-intensive process.

In silico target prediction, a cornerstone of modern drug discovery, offers a rapid and cost-effective alternative to profile the potential protein interactions of a small molecule like this compound.[5] These computational techniques leverage the structural information of the compound and known protein structures or ligand-binding data to predict potential binding partners. Common approaches include structure-based methods like reverse docking and ligand-based methods such as pharmacophore modeling and chemical similarity searches.

This guide will walk through the theoretical and practical aspects of performing an in silico target prediction campaign for this compound, from initial computational screening to the experimental validation of predicted targets.

Predicted Protein Targets of this compound: A Data Summary

The following table summarizes quantitative data from both experimental findings and in silico predictions for the interaction of this compound with various protein targets. Due to the limited number of comprehensive in silico screening studies specifically for this compound, representative docking scores from a study on similar indole alkaloids against a broad panel of human proteins are included to illustrate the potential range of binding affinities.

| Target Protein Family | Specific Target | Method | Quantitative Metric | Value | Reference |

| Ion Channel | TRPA1 | Experimental (Antagonism) | - | Likely Antagonist | |

| Sodium Channels | Electrophysiology | - | Blocker | ||

| Potassium Channels | Electrophysiology | - | Blocker | ||

| G-Protein Coupled Receptor | α1-Adrenoceptor | Radioligand Binding | pA2 | 8.19 - 9.01 | |

| Enzyme | Protein Disulfide Isomerase (PDI) | Molecular Docking | Binding Affinity (kcal/mol) | -8.84 | |

| Epidermal Growth Factor Receptor (EGFR) | In Silico Modeling | High Affinity | - | ||

| Nucleic Acid Structure | G-Quadruplex DNA | Molecular Docking | Binding Energy (kcal/mol) | -7.18 to -8.07 | |

| Representative Kinase | High affinity nerve growth factor receptor (NTRK1) | Molecular Docking (Proxy) | Binding Energy (kcal/mol) | -11.0 | |

| Representative PI3K/Akt/mTOR Pathway Protein | Serine/threonine-protein kinase mTOR | Molecular Docking (Proxy) | Binding Energy (kcal/mol) | -10.2 |

In Silico Experimental Protocols

This section provides detailed methodologies for three primary in silico approaches to predict the protein targets of this compound.

Structure-Based Target Prediction: Reverse Docking Workflow

Reverse docking screens a single ligand against a library of 3D protein structures to identify potential binding partners.

Objective: To identify potential protein targets for this compound by predicting its binding affinity to a large set of proteins.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 101300).

-

Prepare the ligand using software such as AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

-

-

Protein Target Database Preparation:

-

Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). For a broad screen, a pre-compiled database of druggable human proteins can be used.

-

Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. This can be automated using scripts in conjunction with software like PDB2PQR.

-

-

Molecular Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina or LeDock.

-

For each protein, define a binding site. This is typically the known active site or a pocket identified by a binding site prediction tool. A "blind docking" approach, where the entire protein surface is searched, can also be employed.

-

Exemplary Docking Parameters (AutoDock Vina):

-

center_x, center_y, center_z: Coordinates of the center of the binding site.

-

size_x, size_y, size_z: Dimensions of the grid box (e.g., 25 Å x 25 Å x 25 Å for a typical binding site).

-

exhaustiveness: 8 (default, can be increased for more thorough searching).

-

-

-

Scoring and Ranking:

-

The docking program will calculate a binding affinity score (e.g., in kcal/mol) for the best predicted pose of this compound in each protein's binding site.

-

Rank the proteins based on their docking scores. Proteins with the most favorable (lowest) binding energies are considered the most likely targets.

-

-

Post-Docking Analysis:

-

Visually inspect the top-ranked protein-ligand complexes to ensure that the predicted binding pose is plausible and involves favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Ligand-Based Target Prediction: Pharmacophore Screening

This method uses the 3D arrangement of chemical features of a known active molecule (the pharmacophore) to search for proteins that are known to bind ligands with similar pharmacophores.

Objective: To identify potential targets for this compound by matching its pharmacophoric features to a database of pharmacophore models derived from known protein-ligand complexes.

Methodology:

-

Pharmacophore Model Generation for this compound:

-

Generate a 3D conformation of this compound.

-

Use software like Phase (Schrödinger), LigandScout, or a web server like ZINCPharmer to identify the key chemical features of this compound, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.

-

Exemplary Pharmacophore Feature Weights:

-

Aromatic ring: 3.0

-

Hydrogen bond donor/acceptor: 1.5

-

Hydrophobic: 3.0

-

-

-

Pharmacophore Database Screening:

-

Screen the generated pharmacophore model of this compound against a database of pre-computed pharmacophore models of protein binding sites (e.g., the database integrated into the screening software).

-

-

Hit Ranking and Analysis:

-

The software will provide a list of protein targets whose pharmacophore models match that of this compound.

-

Rank the hits based on a fitness score, which quantifies the quality of the pharmacophore alignment.

-

Further filter the results based on biological relevance to the known activities of this compound.

-

Experimental Validation Protocols

The validation of in silico predictions is a critical step to confirm the biological relevance of the identified targets. This section details protocols for several key experimental validation techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the binding of this compound to a predicted protein target within intact cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a cell line that endogenously expresses the target protein to 80-90% confluency.

-

Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Protein Detection and Analysis:

-

Quantify the amount of the soluble target protein in the supernatant using Western blotting or another protein detection method (e.g., ELISA).

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

Objective: To quantify the binding affinity and kinetics of the interaction between this compound and a purified predicted target protein.

Methodology:

-

Protein Immobilization:

-

Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for the association and dissociation phases.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between this compound and a predicted target protein.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the titration syringe, both in the same buffer.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the protein solution in the calorimeter.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can be calculated from these values.

-

Signaling Pathways of Predicted Targets

Understanding the signaling pathways in which the predicted targets are involved is crucial for interpreting the potential functional consequences of this compound's binding.

TRPA1 Signaling Pathway

TRPA1 is a non-selective cation channel involved in pain, inflammation, and cold sensation. As an antagonist, this compound would be expected to block the influx of Ca²⁺ and Na⁺, thereby inhibiting downstream signaling.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are Gq-protein coupled receptors that, upon activation by agonists like norepinephrine, lead to vasoconstriction and other sympathetic responses. As an antagonist, this compound would block this pathway.

Protein Disulfide Isomerase (PDI) Inhibition

PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins. Its inhibition can disrupt protein folding and lead to ER stress and apoptosis, a potential mechanism for anticancer activity.

Conclusion

The polypharmacology of this compound can be systematically explored using a combination of in silico prediction methods. This guide has provided a framework for such an investigation, outlining detailed protocols for reverse docking and pharmacophore-based screening, as well as robust experimental methods for validating computational predictions. The presented data and pathway visualizations offer a starting point for researchers to delve deeper into the molecular mechanisms of this compound. By integrating these computational and experimental approaches, the scientific community can accelerate the process of drug discovery and repositioning, ultimately unlocking the full therapeutic potential of this promising natural product.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of (+)-Dicentrine via Column Chromatography

Abstract

This document provides a comprehensive protocol for the isolation of the aporphine alkaloid (+)-Dicentrine from a plant source, specifically tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodology centers on the effective use of column chromatography for purification. Detailed experimental procedures, data tables for key parameters, and diagrams of the experimental workflow and relevant signaling pathways are included to ensure reproducibility and a thorough understanding of the process and the compound's biological context.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the genera Stephania and Lindera. It has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-tumor agent, exhibiting cytostatic effects on cancer cell lines such as human hepatoma (HepG2)[1]. The mechanisms underlying its anti-cancer properties include the inhibition of protein disulfide isomerase (PDI) and topoisomerase II[1][2][3][4]. Furthermore, this compound is a potent and selective alpha 1-adrenoceptor antagonist, suggesting its potential in cardiovascular research.

The isolation of this compound in high purity is crucial for accurate pharmacological evaluation and potential therapeutic development. Column chromatography is a fundamental and effective technique for the purification of natural products like alkaloids from complex plant extracts. This protocol details a step-by-step method for the extraction and subsequent chromatographic purification of this compound.

Experimental Data

Chromatographic Parameters

The following table summarizes the key parameters for the column chromatographic separation of this compound.

| Parameter | Value/Description | Reference |

| Stationary Phase | Silica Gel | |

| Mobile Phase | Chloroform (CHCl3) and Methanol (MeOH) | |

| Elution Method | Stepwise Gradient Elution | |

| Elution Sequence | CHCl3:MeOH (100:0 → 75:1 → 50:1 → 25:1 → 15:1 → 5:1 → 0:100) |

Biological Activity Data

This table presents key quantitative data related to the biological activity of this compound.

| Activity | Parameter | Value | Cell Line/System | Reference |

| PDI Inhibition | IC50 | 56.70 µM | Insulin Turbidity Assay | |

| α1-Adrenoceptor Antagonism | pA2 (vs. Norepinephrine) | 8.19 ± 0.09 | Rat Thoracic Aorta | |

| α1-Adrenoceptor Antagonism | pA2 (vs. Phenylephrine) | 9.01 ± 0.10 | Rat Thoracic Aorta | |

| Cytotoxicity | IC50 | Dosage-dependent reduction in cell viability | HepG2 |

Experimental Protocols

Plant Material and Extraction

-

Plant Material: Dried and powdered plant material (e.g., 5.0 kg of Stephania tetrandrae Radix) is used as the starting source.

-

Extraction: The powdered material is extracted three times with 70% ethanol (EtOH) for 5 hours at 55±3°C.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.

-

Acid-Base Partitioning:

-

The extract is dissolved in distilled water and the pH is adjusted to 3 with 2M HCl.

-

The acidic solution is filtered.

-

The pH of the filtrate is then adjusted to 10 with 5% NaHCO3.

-

The alkaline solution is subjected to liquid-liquid extraction with chloroform (CHCl3) to yield the total alkaloid fraction.

-

-

Drying: The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.

Column Chromatography Protocol

-

Column Preparation:

-

A glass chromatography column is securely clamped in a vertical position.

-

A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.

-

The column is packed with silica gel as a slurry in the initial, least polar solvent (100% Chloroform).

-

The column is allowed to settle, ensuring a homogenous packing without air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

-

-

Sample Loading:

-

The dried crude alkaloid extract is dissolved in a minimal amount of chloroform.

-

This solution is carefully loaded onto the top of the prepared silica gel column.

-

-

Elution:

-

The separation is performed using a stepwise gradient of increasing polarity with a chloroform-methanol mobile phase.

-

Elution begins with 100% chloroform.

-

The polarity is incrementally increased by adding methanol in the following ratios (v/v): 75:1, 50:1, 25:1, 15:1, and 5:1 CHCl3:MeOH.

-

Fractions are collected sequentially throughout the elution process.

-

-

Fraction Analysis:

-

Each collected fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent for TLC of aporphine alkaloids is a mixture of chloroform and methanol (e.g., 15:1).

-

Fractions showing a pure spot corresponding to this compound are combined.

-

-

Isolation:

-

The combined pure fractions are concentrated under reduced pressure to yield isolated this compound as a white solid.

-

The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, and its structure verified by spectroscopic methods (e.g., NMR, MS).

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Signaling Pathways

Caption: this compound's inhibition of Topoisomerase II.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Dicentrine in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Dicentrine is a bioactive aporphine alkaloid found in various plant species, notably from the families Menispermaceae (e.g., Stephania venosa) and Lauraceae (e.g., Lindera megaphylla). It has garnered significant interest due to its pharmacological activities, including potent alpha-1 adrenoceptor antagonism, which suggests potential therapeutic applications.[1] Robust and reliable analytical methods are crucial for the quality control of raw plant materials, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in plant extracts.

Quantitative Data Summary

The following tables summarize the validation parameters for a representative HPLC method for the quantification of this compound and the typical concentration range found in plant materials.

Table 1: HPLC Method Validation Parameters for this compound Quantification

| Parameter | Specification | Result |

| Linearity | ||

| Range | 1 - 200 µg/mL | Achieved |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.35 µg/mL |

| Accuracy (Recovery) | ||

| Spike Level 1 (80%) | 95 - 105% | 99.2% |

| Spike Level 2 (100%) | 95 - 105% | 101.5% |

| Spike Level 3 (120%) | 95 - 105% | 98.7% |

| Precision (RSD%) | ||

| Intra-day Precision (n=6) | ≤ 2% | 1.2% |

| Inter-day Precision (n=6) | ≤ 2% | 1.8% |

| Robustness | %RSD of results with varied parameters | < 2% |

Note: The data presented is representative of a validated method for aporphine alkaloids and serves as a guideline.

Table 2: Concentration of this compound in Stephania venosa Root Extracts

| Sample Origin | This compound Content (mg/g of dry weight) |

| Location A | 15.72 |

| Location B | 5.45 |

| Location C | 20.38 |

| Location D | Not Detected |

| Location E | 11.60 |

Data adapted from studies on Stephania venosa, where concentrations were found to vary significantly based on the collection site.[2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol outlines the extraction of this compound from dried and powdered plant material.

-

Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material (e.g., roots, stems) into a 50 mL conical tube.

-

Solvent Addition: Add 20 mL of methanol to the tube.

-

Extraction: Tightly cap the tube and sonicate for 30 minutes in an ultrasonic bath. Following sonication, let the mixture stand at room temperature for 24 hours to allow for complete extraction.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method Protocol

This method is based on a validated procedure for analyzing dicentrine in Stephania venosa.[3]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase A: 100 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Gradient Program:

-

0-5 min: 30% B

-

5-15 min: 30% to 70% B (linear gradient)

-

15-20 min: 70% B (isocratic)

-

20-25 min: 70% to 30% B (linear gradient)

-

25-30 min: 30% B (isocratic - column re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 280 nm.[3]

-

Injection Volume: 10 µL.

-

Expected Retention Time for this compound: Approximately 11.6 minutes.[3]

-

Preparation of Standards and Calibration Curve

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

-

Working Standards: Perform serial dilutions of the stock solution with the mobile phase initial condition (70:30 Mobile Phase A:B) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 200 µg/mL.

-

Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard. Determine the linearity by calculating the coefficient of determination (r²).

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and analysis.

HPLC Analysis Protocol

Caption: Key parameters of the HPLC method for this compound.

Signaling Pathway of this compound Action

Caption: Blockade of the α1-Adrenergic pathway by this compound.

References

Application Notes and Protocols: Cell Viability Assay Using (+)-Dicentrine on HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dicentrine is an aporphine alkaloid that has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[1] Notably, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound on the human hepatocellular carcinoma cell line, HepG2, using the PrestoBlue™ cell viability assay. Additionally, it outlines the underlying signaling pathways potentially affected by this compound.

Data Presentation

The cytotoxic effect of this compound on HepG2 cells is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of the cells by 50%. The results can be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Compound | Incubation Time (hours) | IC50 (µM) |

| This compound | 48 | 56.70[2] |

| Doxorubicin (Positive Control) | 48 | Refer to internal validation |

Note: The IC50 value for the positive control, Doxorubicin, should be determined experimentally as it can vary between cell batches and assay conditions.

Experimental Protocols

This section provides a detailed methodology for determining the cell viability of HepG2 cells when treated with this compound. The PrestoBlue™ assay is highlighted here due to its high sensitivity, simplicity, and non-destructive nature.[3][4]

Materials

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Doxorubicin (positive control)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

PrestoBlue™ Cell Viability Reagent

-

96-well clear, flat-bottom cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader (fluorescence or absorbance)

Protocol: PrestoBlue™ Cell Viability Assay

-

Cell Culture and Seeding:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest sub-confluent (70-80%) HepG2 cells using Trypsin-EDTA and resuspend them in fresh culture medium.

-

Determine the cell density using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.

-

Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Also, prepare dilutions of Doxorubicin to be used as a positive control.

-

Include a vehicle control (medium with the same percentage of DMSO used in the highest drug concentration) and a no-treatment control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, Doxorubicin, or the vehicle control.

-

Incubate the plate for 48 hours.

-

-

PrestoBlue™ Assay and Measurement:

-

After the 48-hour incubation period, add 10 µL of PrestoBlue™ reagent to each well.

-

Gently mix the contents of the wells.

-

Incubate the plate for 1 to 2 hours at 37°C, protected from light. The incubation time can be optimized based on the metabolic activity of the cells.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.

-

-

Data Analysis:

-

Subtract the average fluorescence/absorbance of the background control (medium with PrestoBlue™ reagent but no cells) from all other readings.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Mean fluorescence/absorbance of treated cells / Mean fluorescence/absorbance of untreated control cells) x 100

-

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the cell viability assay.

Proposed Signaling Pathway for this compound Induced Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

- 1. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PrestoBlue Cell Viability Reagent for Microplates Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. PrestoBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

Application Notes and Protocols for In Vivo Administration of (+)-Dicentrine in Murine Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (+)-Dicentrine for the study of its analgesic properties in various mouse pain models. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the proposed signaling pathway and experimental workflows.

(+-)-Dicentrine , an aporphine alkaloid found in several plant species, has demonstrated significant antinociceptive effects in murine models of both acute and chronic inflammatory pain.[1][2] Its mechanism of action is believed to involve the modulation of TRPA1 channels, making it a person of interest for the development of novel analgesic drugs.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the analgesic effects of S-(+)-Dicentrine in different pain models in mice.

Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociception

| Administration Route | Dose | Measured Outcome | Inhibition/Increase in Latency |

| Oral (p.o.) | 30 mg/kg | Licking Time | 38 ± 10% |

| Oral (p.o.) | 100 mg/kg | Licking Time | 54 ± 7% |

| Oral (p.o.) | 100 mg/kg | Paw Withdrawal Latency (Cold Plate) | 80 ± 13% |

| Intraplantar (i.pl.) | 100 µ g/paw | Licking Time | 53 ± 8% |

Table 2: Effect of S-(+)-Dicentrine on CFA-Induced Hypersensitivity

| Administration Route | Dose | Measured Outcome | Effect |

| Oral (p.o.) | 100 mg/kg | Mechanical Hypersensitivity (von Frey) | Reversal of hypersensitivity, lasting up to 2 hours |

| Oral (p.o.) | 100 mg/kg | Cold Hypersensitivity (Acetone Test) | Inhibition of 79±6% (Day 2), 86±4% (Day 4), 100% (Day 7) |

| Oral (p.o.) | 100 mg/kg | Heat Hypersensitivity (Hot Plate) | No effect |

Table 3: Effect of S-(+)-Dicentrine on Capsaicin-Induced Nociception

| Administration Route | Dose | Measured Outcome | Effect |

| Oral (p.o.) | 100 mg/kg | Licking Time | No significant reduction |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acetic Acid-Induced Writhing Test

This method is used to evaluate peripherally acting analgesics by inducing visceral pain.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Acetic acid (0.7% v/v solution)

-

Vehicle (e.g., saline, Tween 80)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Observation chambers

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes.

-

Divide mice into groups (e.g., vehicle control, positive control, this compound treated groups).

-

Administer this compound or vehicle intraperitoneally.

-

After a predetermined pretreatment time (e.g., 30 minutes), administer 0.1 mL/10 g of 0.7% acetic acid solution intraperitoneally to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

Starting 5 minutes after the acetic acid injection, count the number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles, twisting of the trunk, and extension of the hind limbs.

-

Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Formalin Test

This model of tonic chemical pain allows for the assessment of both neurogenic (Phase I) and inflammatory (Phase II) pain responses.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Formalin solution (1-5% in saline)

-

Vehicle

-

Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

-

Observation chambers

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer this compound or vehicle via the desired route (e.g., i.p.).

-

After the appropriate pretreatment time, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse into an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase I (early phase): 0-5 minutes post-formalin injection, representing direct chemical irritation of nociceptors.

-

Phase II (late phase): 15-30 minutes post-formalin injection, reflecting inflammatory processes.

-

-

Analyze the data by comparing the licking/biting time in the treated groups to the control group for each phase.

Tail-Flick Test

This is a classic test for evaluating centrally acting analgesics by measuring the latency to a thermal stimulus.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Vehicle

-

Tail-flick apparatus (radiant heat source)

-

Mouse restrainers

Procedure:

-

Acclimatize mice to the restrainers and the testing procedure on a day prior to the experiment to minimize stress.

-

On the test day, place each mouse in a restrainer, allowing the tail to be exposed.

-

Measure the baseline tail-flick latency by applying a radiant heat source to a specific portion of the tail. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Administer this compound or vehicle.

-

At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

-

The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle-treated group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Proposed mechanism of this compound's analgesic effect via TRPA1 channel inhibition.

Caption: General experimental workflow for in vivo pain models.

Caption: Logical workflow for assessing this compound in chemical-induced pain models.

References

- 1. Plant Derived Aporphinic Alkaloid S-(+)-Dicentrine Induces Antinociceptive Effect in Both Acute and Chronic Inflammatory Pain Models: Evidence for a Role of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant derived aporphinic alkaloid S-(+)-dicentrine induces antinociceptive effect in both acute and chronic inflammatory pain models: evidence for a role of TRPA1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dicentrine - Wikipedia [en.wikipedia.org]

Application Notes: In Vitro Characterization of (+)-Dicentrine as a Selective Alpha-1 Adrenoceptor Antagonist

References

- 1. Pa2 determination | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of (+)-Dicentrine Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel (+)-Dicentrine analogues for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and key biological evaluation assays are included to facilitate the discovery of new therapeutic agents.

Introduction

This compound is a natural aporphine alkaloid with a range of biological activities, including potent α1-adrenoceptor antagonism and antinociceptive effects, alongside promising anti-tumor properties.[1][2][3] Modification of the this compound scaffold offers a promising strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document outlines the synthesis of a series of phenanthrene analogues derived from this compound and details the protocols for evaluating their biological activity, focusing on their potential as anticancer agents and their interaction with key signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Analogues